3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline
Description
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-13-9(2)15(14-8)7-10-4-3-5-11(12)6-10/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBSHCMJJQCTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Substitution and Ring Closure (Patent CN117247360A)
One of the most detailed preparation methods reported involves a multi-step synthetic route designed for industrial scalability and environmental friendliness. Although this patent focuses on a closely related compound (2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl)aniline), the methodology is adaptable to 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline due to structural similarity.
- Step 1: Substitution reaction on a precursor compound to introduce a suitable leaving group.
- Step 2: Acylation with oxalyl chloride to form an acyl chloride intermediate.
- Step 3: Condensation with an amine derivative to form a protected intermediate.
- Step 4: Deprotection to reveal reactive amine functionalities.
- Step 5: Reaction with potassium thiocyanate to form an intermediate capable of intramolecular cyclization.
- Step 6: Intramolecular ring closure to form the triazole ring.
- Step 7: Reduction to yield the final aniline-triazole compound.
- Uses conventional and readily available starting materials.
- Avoids expensive organopalladium catalysts.
- Optimized for high yield and purity.
- Environmentally benign with potential for industrial scale-up.
- Multi-step process requiring careful control of reaction conditions.
- Intermediate purification steps necessary to maintain product integrity.
Summary Table of Reaction Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution | Starting compound IX, nucleophile | Compound VIII |
| 2 | Acylation | Oxalyl chloride | Acyl chloride intermediate |
| 3 | Condensation | Compound VII, base | Protected intermediate VI |
| 4 | Deprotection | Acidic conditions | Compound V |
| 5 | Thiocyanate addition | Potassium thiocyanate | Compound IV |
| 6 | Intramolecular cyclization | Heating, ring closure | Compound III (triazole ring formed) |
| 7 | Reduction | Reducing agent (e.g., metal hydride) | Final target compound II |
This route is detailed in patent CN117247360A and is considered a leading industrial approach due to its balance of cost, yield, and scalability.
Preparation of 1-Methyl-1H-1,2,4-triazole Intermediates (Patent CN113651762A)
Since the target compound contains a dimethyl-substituted triazole moiety, preparation of methylated triazole intermediates is crucial.
- Methylation of 1,2,4-triazole using chloromethane in the presence of potassium hydroxide and ethanol under reflux to yield 1-methyl-1,2,4-triazole.
- Lithiation of the methylated triazole with n-butyllithium or LDA at low temperatures to introduce bromine or trimethylsilyl groups at the 5-position.
- Carboxylation via carbon dioxide introduction to form triazole carboxylic acid derivatives.
- Conversion of carboxylic acids to methyl esters using thionyl chloride and methanol.
- Catalytic hydrogenation or zinc reduction to remove bromine substituents and finalize the methylated triazole methyl formate intermediate.
These steps provide a foundation for preparing substituted triazole intermediates that can be linked to aniline derivatives via methylene bridges.
General Synthetic Strategies for 1,2,4-Triazoles (Research Literature)
A variety of synthetic methods for 1,2,4-triazoles relevant to the target compound include:
- Cyclization of amidines and hydrazines: Microwave-assisted catalyst-free reactions of formamide and hydrazines can efficiently yield 1,2,4-triazoles.
- Copper(II)-catalyzed coupling: Reaction of amidines with trialkyl amines in the presence of K3PO4 and copper(II) catalysts produces 1,3-disubstituted triazoles with high regioselectivity.
- Iodine-mediated oxidative bond formation: Environmentally friendly synthesis from isothiocyanates via oxidative N-S and C-N bond formation.
- Regioselective copper(II)-catalyzed synthesis: Enables wide substrate scope and high yields for 1,5-disubstituted triazoles.
These methods provide alternative routes to construct the triazole ring, which can then be functionalized or linked to aromatic amines.
Comparative Analysis of Preparation Methods
| Methodology | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Multi-step substitution and ring closure (CN117247360A) | High yield, high purity, low cost, scalable | Multi-step, requires careful control | High |
| Methylated triazole intermediate synthesis (CN113651762A) | Provides key intermediates, well-defined steps | Use of strong bases and low temperatures | Moderate |
| Copper(II)-catalyzed triazole synthesis (Literature) | High regioselectivity, broad substrate scope | Requires metal catalysts, possible purification challenges | Moderate |
| Microwave-assisted catalyst-free cyclization (Literature) | Simple, fast, no catalyst needed | May have limited substrate scope | Low to moderate |
Research Findings and Optimization Notes
- The multi-step method from patent CN117247360A has been optimized for each reaction step, improving yields and purity while reducing costs by avoiding expensive catalysts like palladium.
- Use of conventional starting materials such as substituted anilines and triazole derivatives enhances environmental compatibility.
- Reaction conditions such as temperature, solvent choice, and reagent equivalents have been fine-tuned to maximize product formation and minimize by-products.
- Nuclear Magnetic Resonance (NMR) spectra confirm the structural integrity of the final product, supporting the efficacy of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.
Scientific Research Applications
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, influencing biological pathways. For example, in plant growth regulation, it inhibits the activity of ent-kaurene oxidase, an enzyme involved in gibberellin biosynthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substituent Variations
3-(1H-1,2,4-Triazol-1-ylmethyl)aniline ()
- Formula : C₉H₁₀N₄
- Structure : Lacks dimethyl substitution on the triazole ring; triazolylmethyl group at the meta position of aniline.
- Key Differences : Reduced steric hindrance and lower lipophilicity compared to the dimethyl variant. This compound is a precursor in pharmaceutical synthesis (e.g., Rizatriptan intermediates) .
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline ()
- Formula : C₉H₁₀N₄
- Structure : Triazolylmethyl group at the para position of aniline.
- Key Differences : Para substitution alters electronic effects (e.g., resonance stabilization of the aniline NH₂ group) and may influence binding affinity in drug-receptor interactions .
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline ()
Heterocyclic Variants
4-(1H-Imidazol-1-yl)aniline ()
- Heterocycle : Imidazole (two nitrogen atoms, adjacent positions).
4-(1H-Pyrazol-1-yl)aniline ()
- Heterocycle : Pyrazole (two nitrogen atoms, 1,2-positions).
- Key Differences : Pyrazole’s reduced nitrogen count and different tautomerism influence electronic properties and metabolic stability .
4-((5,6-R-1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline ()
- Structure : Benzotriazole fused with a benzene ring.
Substituent Impact on Physicochemical Properties
Notes: Dimethyl substitution increases logP by ~0.7 units compared to non-substituted triazole analogs, reducing aqueous solubility but enhancing membrane permeability .
Comparison with Other Methods
- Tetrazole Analogs (): Synthesized via SNAr reactions with chloropyrimidines, requiring harsh conditions (sealed tubes, high temps).
Biological Activity
3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline is a compound that incorporates a triazole ring, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.26 g/mol
- CAS Number : 1248992-53-1
Biological Activity Overview
The biological activities of triazole derivatives, including this compound, have been extensively studied. These activities include:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Research indicates that compounds with triazole moieties exhibit significant activity against various fungal strains.
- Anticancer Activity : Triazole-containing compounds have shown promise in cancer treatment. For instance, studies have reported that certain triazole derivatives can inhibit cell proliferation in various cancer cell lines.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Triazoles often act as inhibitors of enzymes related to cancer cell metabolism and proliferation.
- Interaction with Cellular Pathways : These compounds can modulate signaling pathways involved in cell survival and apoptosis.
Antimicrobial Activity
A study highlighted the synthesis of various triazole derivatives and their evaluation against fungal pathogens. The results indicated that the incorporation of the triazole ring enhanced antifungal activity compared to non-triazole analogs .
Anticancer Activity
Research has demonstrated that certain triazole derivatives exhibit cytotoxic effects against a range of cancer cell lines. For example:
- Compound Efficacy : A derivative similar to this compound showed IC₅₀ values ranging from 0.95 μM to 21.71 μM against different cancer cell lines .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Triazole Derivative A | MCF7 | 0.23 |
| Triazole Derivative B | NCI-H460 | 0.12 |
| 3-Dimethyl Triazole Aniline | Various | TBD |
Q & A
Q. What are the primary synthetic routes for preparing 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline) are synthesized via multi-step reactions using Pd catalysts (e.g., XPhos with cesium carbonate) in 1,4-dioxane at 90°C under sealed conditions . Key parameters include temperature control (85–90°C), solvent selection (ethanol, dioxane), and purification via column chromatography. Microwave-assisted synthesis, as seen in tetrazole derivatives, may enhance reaction efficiency for triazole intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight (e.g., 204.23 g/mol for similar triazole-aniline derivatives ). Infrared (IR) spectroscopy identifies functional groups like NH₂ and triazole rings. X-ray crystallography, though not directly cited, is recommended for resolving ambiguous structures, as seen in triazole-containing analogs .
Q. What solvent systems are suitable for solubility testing, and how does pH affect dissolution?
- Methodological Answer : Solubility testing should use buffered aqueous systems (pH 7.4) and organic solvents (DMF, DMSO). For example, tetrazole-aniline analogs show pH-dependent solubility (19.7 µg/mL at pH 7.4 ). Adjust pH with acetate or phosphate buffers and quantify solubility via UV-Vis spectroscopy, referencing protocols for phenolic compounds .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole ring formation be addressed during derivative synthesis?
- Methodological Answer : Regioselectivity is influenced by catalyst choice and steric effects. Palladium catalysts (e.g., XPhos) improve selectivity in Suzuki-Miyaura couplings for triazole derivatives . Computational modeling (DFT) predicts favorable reaction pathways, while substituent screening (e.g., methyl vs. dimethyl groups) optimizes steric control, as demonstrated in triazole-based coordination chemistry .
Q. What strategies resolve contradictory solubility or stability data across studies?
- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, solvent purity). Use high-performance liquid chromatography (HPLC) to isolate degradation products, referencing methods for antioxidant capacity analysis . Cross-validate with computational tools (e.g., COSMO-RS) to predict solubility trends, as applied in environmental fate studies .
Q. How can computational chemistry enhance understanding of electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Molecular dynamics simulations model solvent interactions, as seen in micellar systems for amphiphilic analogs . Pair computational results with experimental UV-Vis and cyclic voltammetry data to validate electron-transfer mechanisms .
Q. What experimental designs are optimal for evaluating biological activity in triazole-aniline derivatives?
- Methodological Answer : Use randomized block designs for in vitro assays (e.g., antifungal activity ). Test dose-response relationships with standardized microbial strains (e.g., Botrytis cinerea) and include positive controls (e.g., sodium lauryl sulfate). For antioxidant studies, employ DPPH/ABTS assays and quantify total phenolic content via Folin-Ciocalteu methods .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on catalytic efficiency in triazole-aniline synthesis?
- Methodological Answer : Compare catalyst loading, solvent polarity, and reaction time across studies. For example, Pd catalysts in dioxane (90°C, 3 hours) yield 70% for triazole derivatives , while microwave-assisted methods may reduce time but require specialized equipment . Use Arrhenius plots to analyze temperature-dependent kinetics and identify optimal conditions.
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
